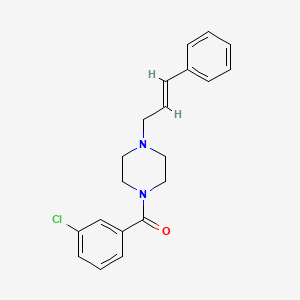![molecular formula C13H14N4O3 B5871948 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5871948.png)
4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTMM, and it is a highly reactive coupling reagent used in peptide synthesis, oligonucleotide synthesis, and other biochemical reactions.
作用機序
The mechanism of action of DMTMM involves the activation of carboxylic acids by forming an active ester intermediate. This intermediate reacts with the amine group of the incoming amino acid, leading to the formation of a peptide bond. The high reactivity of DMTMM is due to the presence of the triazine ring, which stabilizes the intermediate and promotes the reaction.
Biochemical and Physiological Effects:
DMTMM has no known biochemical or physiological effects as it is mainly used as a coupling reagent in biochemical reactions. However, it is important to note that DMTMM should be handled with care as it is highly reactive and can cause skin and eye irritation.
実験室実験の利点と制限
One of the main advantages of using DMTMM as a coupling reagent is its high reactivity, which allows for rapid and efficient coupling of amino acids. It is also highly soluble in polar solvents, which makes it easy to handle and work with. However, DMTMM has some limitations as it can be unstable in the presence of moisture and can decompose over time. It is also relatively expensive compared to other coupling reagents.
将来の方向性
There are several future directions for research on DMTMM. One area of research is the development of new coupling reagents that are more stable and less expensive than DMTMM. Another area of research is the optimization of the synthesis method to improve the yield and purity of DMTMM. Additionally, there is a need for further research on the mechanism of action of DMTMM and its potential applications in other fields such as drug discovery and materials science.
Conclusion:
In conclusion, 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde or DMTMM is a highly reactive coupling reagent that has gained significant attention in the field of scientific research. Its high reactivity and solubility make it an effective reagent in peptide synthesis, oligonucleotide synthesis, and other biochemical reactions. However, it has some limitations and requires careful handling. There are several future directions for research on DMTMM, including the development of new coupling reagents and optimization of the synthesis method.
合成法
DMTMM is synthesized by reacting 4-(dimethylamino) pyridine with 6-methoxy-1,3,5-triazine-2-ol in the presence of benzaldehyde. The reaction produces a white crystalline powder that is highly soluble in polar solvents such as water, methanol, and acetonitrile.
科学的研究の応用
DMTMM is widely used as a coupling reagent in peptide synthesis, oligonucleotide synthesis, and other biochemical reactions. It has been shown to be a highly effective reagent in the synthesis of peptides and other biologically active compounds. The high reactivity of DMTMM allows for rapid and efficient coupling of amino acids, which leads to the formation of peptide bonds. DMTMM has also been used in the synthesis of oligonucleotides, which are short DNA or RNA molecules that are used in various applications such as gene therapy and DNA sequencing.
特性
IUPAC Name |
4-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-17(2)11-14-12(19-3)16-13(15-11)20-10-6-4-9(8-18)5-7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSIZGZDHKTMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5871868.png)

![6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B5871881.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5871882.png)

![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)




![5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5871934.png)
![2,3,7,8,12,13-hexahydro-1H,6H,11H-triscyclopenta[3,4]pyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine](/img/structure/B5871940.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5871955.png)
amino]methyl}phenol](/img/structure/B5871976.png)